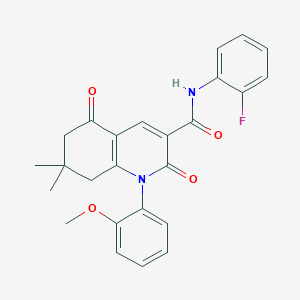![molecular formula C20H12F4N2O4S B10897338 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10897338.png)
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features multiple functional groups, including difluoromethoxy, benzothiazole, and furanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic conditions.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Coupling with Furanamide: The final step involves coupling the benzothiazole derivative with a furanamide moiety under basic conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N2-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The difluoromethoxy and benzothiazole groups are known to enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Known for its use in the synthesis of pantoprazole, a drug for treating gastrointestinal disorders.
N-[(2,6-dichlorophenyl)methyl]-4-(difluoromethoxy)aniline: Another compound with difluoromethoxy groups, used in various chemical applications.
Uniqueness
N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethoxy and benzothiazole moieties enhances its potential for diverse applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H12F4N2O4S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12F4N2O4S/c21-10-1-5-15(13(22)7-10)28-9-12-3-6-16(29-12)18(27)26-20-25-14-4-2-11(30-19(23)24)8-17(14)31-20/h1-8,19H,9H2,(H,25,26,27) |
InChI Key |
OHJHNMWXXUZOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B10897258.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B10897261.png)
![3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10897263.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897270.png)
![ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10897272.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B10897280.png)
![2-{(5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10897292.png)
![5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897293.png)

![(2-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10897309.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)

![N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)
